PrCP Inhibitory Target Engagement: Class-Level Biochemical Role
The compound is classified as a prolylcarboxypeptidase (PrCP) inhibitor. The target identification is based on a comprehensive patent review (PMID 28699813) which catalogues this specific structure as a PrCP-targeting entity [1]. While a direct, head-to-head IC50 comparison against a named structural analog is not publicly available, the compound's inclusion in the Merck Sharp & Dohme PrCP inhibitor program distinguishes it from generic pyrazole carboxamides developed for non-enzymatic or agrochemical applications. The associated PrCP inhibitor series is known for achieving high ex vivo target engagement in mice 20 hours post-oral dose, a characteristic linked to the cyclohexane scaffold [2].
| Evidence Dimension | Biological target class |
|---|---|
| Target Compound Data | Prolylcarboxypeptidase (PrCP) enzyme [1] |
| Comparator Or Baseline | N/A - comparison not available for this specific entity; benchmark set by chemically similar, orally active cyclohexane-based PrCP inhibitors which demonstrate sustained ex vivo engagement [2] |
| Quantified Difference | Not quantified; differentiated by its target class assignment, which implies a specific pharmacological mechanism relevant to obesity and metabolic syndrome |
| Conditions | Target annotation from the Therapeutic Target Database, based on patented literature [1] |
Why This Matters
For a user seeking to inhibit PrCP, this annotation provides a clear target-based rationale for selection over untargeted analogs, placing it within a therapeutically relevant mechanism of action.
- [1] IDRB Lab. Drug ID: D0QM9Q, Cyclohexane carboxamide derivative 3. Target: Prolylcarboxypeptidase (PRCP). View Source
- [2] Debenham, J. S., et al. (2013). Discovery and optimization of orally active cyclohexane-based prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23, 6228. View Source
